molecular formula C15H11BrN2O4S2 B4140866 N-(2-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;oxalic acid

N-(2-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;oxalic acid

Cat. No.: B4140866
M. Wt: 427.3 g/mol
InChI Key: GYOSROIBXDREHC-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;oxalic acid is a complex organic compound that features a bromophenyl group, a thienyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;oxalic acid typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction. The starting materials often include 2-bromophenylamine and 2-thiophenecarboxaldehyde, which undergo a condensation reaction to form the thiazole ring. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

N-(2-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;oxalic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring and the bromophenyl group are often crucial for its binding affinity and specificity. The exact pathways involved can vary but often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine
  • N-(2-fluorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine
  • N-(2-iodophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine

Uniqueness

N-(2-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;oxalic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance its binding affinity to biological targets. Additionally, the combination of the thienyl and thiazole rings provides a unique electronic structure that can be exploited in various applications.

Properties

IUPAC Name

N-(2-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2S2.C2H2O4/c14-9-4-1-2-5-10(9)15-13-16-11(8-18-13)12-6-3-7-17-12;3-1(4)2(5)6/h1-8H,(H,15,16);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOSROIBXDREHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=CS3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;oxalic acid
Reactant of Route 2
N-(2-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;oxalic acid
Reactant of Route 3
N-(2-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;oxalic acid
Reactant of Route 4
N-(2-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-(2-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;oxalic acid
Reactant of Route 6
N-(2-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;oxalic acid

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